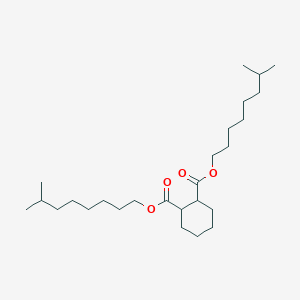

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is a widely utilized non-phthalate plasticizer. Its application in sensitive products such as medical devices, food packaging, and toys necessitates a thorough understanding of its synthesis and purity.[1][2] This technical guide provides a detailed overview of the primary manufacturing routes for DINCH, focusing on the catalytic hydrogenation of diisononyl phthalate (DINP) and an alternative Diels-Alder reaction pathway. We will explore detailed experimental methodologies, potential impurities, and analytical techniques for their characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is a colorless, oily liquid that serves as a safer alternative to traditional phthalate plasticizers, which have raised concerns due to their potential endocrine-disrupting properties.[1] The synthesis of high-purity DINCH is critical for its safe application. This guide delves into the chemistry of its production, offering insights for researchers and professionals in quality control and drug development.

Synthesis Pathways

There are two primary synthetic routes for the production of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate:

-

Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP) : This is the predominant industrial method for producing DINCH.[1][3]

-

Route 2: Diels-Alder Reaction followed by Hydrogenation : An alternative pathway that involves the cycloaddition of diisononyl maleate and 1,3-butadiene, followed by a hydrogenation step.[1][2]

Route 1: Catalytic Hydrogenation of Diisononyl Phthalate (DINP)

This process involves the saturation of the aromatic ring of DINP to a cyclohexane ring in the presence of a catalyst and hydrogen gas.[3]

A representative experimental procedure for the hydrogenation of DINP is as follows:

-

Catalyst : Ultra-uniform Ruthenium (Ru) nanoclusters supported on γ-Al2O3 are highly effective.[4][5]

-

Reaction Conditions : The reaction is typically carried out at a temperature of 140°C and a hydrogen pressure of 3 MPa.[4][5]

-

Procedure :

-

The DINP substrate is dissolved in a suitable solvent (e.g., a hydrocarbon solvent).

-

The catalyst is added to the solution in a high-pressure reactor.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 3 MPa.

-

The mixture is heated to 140°C and stirred vigorously to ensure efficient mass transfer.

-

The reaction is monitored by techniques such as Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.

-

Upon completion (typically achieving over 99.5% conversion), the reactor is cooled, and the pressure is released.[6]

-

-

Purification : The crude product is purified through filtration to remove the catalyst, followed by distillation to remove the solvent and any low-boiling impurities.[3]

| Parameter | Value | Reference |

| Conversion of DINP | > 99.5% | [6] |

| Selectivity to DINCH | 100% | [4][5] |

| Reaction Temperature | 140 °C | [4][5] |

| Hydrogen Pressure | 3 MPa | [4][5] |

| Catalyst | Ru/γ-Al2O3 | [4][5] |

Route 2: Diels-Alder Reaction and Subsequent Hydrogenation

This alternative synthesis involves a [4+2] cycloaddition reaction between a dienophile (diisononyl maleate) and a conjugated diene (1,3-butadiene) to form a cyclohexene derivative, which is then hydrogenated.

-

Step 1: Diels-Alder Reaction

-

Diisononyl maleate (the dienophile) is placed in a reaction vessel.

-

1,3-Butadiene (the diene) is introduced, often in a cooled, liquefied form or generated in-situ.

-

The reaction can be carried out with or without a solvent. If a solvent is used, a non-polar organic solvent is typical.

-

The mixture is heated to initiate the cycloaddition. The reaction is typically exothermic.

-

The progress of the reaction is monitored until the starting materials are consumed.

-

The resulting product, diisononyl-4-cyclohexene-1,2-dicarboxylate, is isolated.

-

-

Step 2: Hydrogenation

-

The diisononyl-4-cyclohexene-1,2-dicarboxylate is dissolved in a suitable solvent.

-

A hydrogenation catalyst (e.g., Palladium on carbon) is added.

-

The mixture is subjected to hydrogenation under pressure, similar to the final step of Route 1.

-

The final product, DINCH, is purified by filtration and distillation.

-

Impurities and Quality Control

The purity of DINCH is paramount for its intended applications. Several potential impurities can arise from the synthesis process.

Common Impurities

| Impurity | Origin |

| Unreacted Diisononyl Phthalate (DINP) | Incomplete hydrogenation in Route 1. |

| Diisononyl-cyclohexene-1,2-dicarboxylate | Incomplete hydrogenation in either route.[4][5] |

| Isomers of DINCH (cis and trans) | The hydrogenation process yields a mixture of stereoisomers. Commercial DINCH is typically a 90:10 mixture of cis and trans isomers.[1] |

| Isomers of the Isononyl Group | The starting material, isononyl alcohol, is a mixture of branched isomers. This isomeric complexity is carried through to the final product. |

| 1,2-Cyclohexanedicarboxylate-7-methyloctyl ester | Potential by-product from side reactions during hydrogenation.[4][5] |

| Residual Catalyst | Traces of the hydrogenation catalyst (e.g., Ru, Pd) may remain after filtration. |

| Solvent Residues | Residual solvents from the reaction or purification steps. |

Analytical Methods for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic impurities in DINCH.[7] For non-volatile impurities, such as residual catalyst metals, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are employed.

-

Sample Preparation : A diluted solution of the DINCH sample is prepared in a high-purity organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the components.

-

Injector : Split/splitless injector, typically operated in split mode.

-

Oven Program : A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Detection : The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for the quantification of known impurities against calibrated standards.

-

Conclusion

The synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is predominantly achieved through the robust and high-yielding catalytic hydrogenation of diisononyl phthalate. While a Diels-Alder approach offers an alternative, the hydrogenation route is more established for industrial-scale production. Rigorous quality control, employing analytical techniques such as GC-MS, is essential to ensure the final product is free from significant levels of impurities, including unreacted starting materials, intermediates, and by-products. This ensures the safety and efficacy of DINCH in its diverse and sensitive applications.

References

- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]

- 2. Efficient 1,2-Cyclohexanedicarboxylic Acid Diisononyl for industry [penpet.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diisononyl hexahydrophthalate | C26H48O4 | CID 11524680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. polymersolutions.com [polymersolutions.com]

An In-depth Technical Guide to the Physicochemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized in a variety of applications, including medical devices, food packaging, and toys.[1] Its growing use as a replacement for traditional phthalate plasticizers necessitates a thorough understanding of its physicochemical properties for risk assessment, material science, and potential implications in biomedical and pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, detailed experimental protocols for its analysis, and insights into its metabolic fate and biological interactions.

Physicochemical Properties

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is a colorless, odorless liquid at room temperature.[2][3] It exhibits high thermal stability and is practically insoluble in water but shows good solubility in organic solvents.[2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₄₈O₄ | [1][2] |

| Molecular Weight | 424.66 g/mol | [1][2] |

| CAS Number | 166412-78-8 | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Almost odorless | [1] |

| Density | Approx. 0.944 g/cm³ at 20°C | [2] |

| Melting Point | < -50°C | [2] |

| Boiling Point | > 400°C | [2] |

| Flash Point | 224 °C (Cleveland Open Cup) | [3] |

| Water Solubility | < 0.02 mg/L | [3] |

| Solubility in Organic Solvents | Good solubility in ethanol and acetone | [2] |

Experimental Protocols

Accurate determination of the physicochemical properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is crucial for its application and safety assessment. The following sections detail the methodologies for key experiments.

Determination of Melting Point (OECD Guideline 102)

The melting point of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, being very low, is typically determined using methods suitable for substances that are liquid at room temperature. The pour point method is appropriate in this case.

-

Principle: The pour point is the lowest temperature at which a liquid will continue to flow when cooled under specified conditions.

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

The sample is placed in a test jar and cooled at a specified rate in a cooling bath.

-

At intervals of 3°C, the jar is removed and tilted to see if the sample flows.

-

When the sample ceases to flow when the jar is held horizontally for 5 seconds, the temperature is recorded.

-

The pour point is taken as 3°C above this solidifying temperature.

-

Determination of Boiling Point (OECD Guideline 103)

Due to its high boiling point, the determination requires specific techniques to avoid decomposition. The ebulliometer method is a suitable approach.

-

Principle: An ebulliometer measures the boiling point of a liquid by creating an equilibrium between the liquid and vapor phases at a given pressure.

-

Apparatus: Ebulliometer, heating mantle, condenser, thermometer or thermocouple.

-

Procedure:

-

The sample is introduced into the ebulliometer.

-

The apparatus is heated, and the liquid is brought to a boil.

-

The temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer or thermocouple.

-

The observed boiling point is corrected to standard atmospheric pressure.

-

Determination of Density (ASTM D792 - Method A)

This method is suitable for determining the density of liquid plasticizers.

-

Principle: The density is determined by weighing a known volume of the liquid.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, constant temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

The pycnometer is removed, wiped dry, and weighed.

-

The pycnometer is then emptied, cleaned, filled with distilled water, and the process is repeated.

-

The density of the sample is calculated using the weights of the sample and the water and the known density of water at the test temperature.

-

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is used to determine the water solubility of substances with low solubility.

-

Principle: A specific volume of water is saturated with the test substance, and the concentration of the substance in the aqueous phase is determined analytically.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument (e.g., GC-MS).

-

Procedure:

-

An excess amount of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included.

-

The concentration of the dissolved substance in the water sample is determined using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification in PVC by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and quantification of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate from a Polyvinyl Chloride (PVC) matrix.

-

Principle: The plasticizer is extracted from the PVC matrix by dissolution of the polymer followed by precipitation, and the concentration in the extract is determined by GC-MS.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer, analytical balance, centrifuge, vials.

-

Sample Preparation:

-

A known weight of the PVC sample is dissolved in tetrahydrofuran (THF).

-

The PVC polymer is then precipitated by the addition of a non-solvent, such as ethanol or methanol.

-

The mixture is centrifuged to separate the precipitated polymer.

-

The supernatant containing the dissolved plasticizer is collected for analysis.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., 5%-phenyl-methylpolysiloxane).

-

Injection: A suitable volume of the extract is injected into the GC.

-

Temperature Program: An appropriate temperature gradient is used to separate the components of the extract.

-

Mass Spectrometry: The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode to identify and quantify the target analyte based on its retention time and mass spectrum.

-

Quantification: An external or internal standard calibration is used to determine the concentration of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate in the sample.

-

Synthesis and Metabolism

Synthesis Workflow

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is primarily produced through the catalytic hydrogenation of its phthalate analogue, diisononyl phthalate (DINP).[4] This process involves the saturation of the aromatic ring of the phthalate to form the cyclohexane ring.

Caption: Synthesis of DINCH via catalytic hydrogenation of DINP.

Metabolic Pathway

In vivo, Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is metabolized primarily through hydrolysis of one of the ester linkages, followed by oxidation. The primary metabolite is the monoester, which can be further modified. These metabolites are then excreted, mainly in the urine.

References

In-Depth Technical Guide: Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (CAS Number: 166412-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-aromatic plasticizer developed as an alternative to traditional phthalate-based plasticizers.[1][2] Its primary application is to enhance the flexibility and workability of polyvinyl chloride (PVC) products.[1][2] Given its use in sensitive applications such as medical devices (including IV tubing and blood bags), toys, and food packaging, a thorough understanding of its technical properties and biological interactions is crucial for the scientific community.[1][2] This guide provides a comprehensive overview of the available technical data, experimental methodologies, and known biological pathways associated with this compound.

Chemical and Physical Properties

The following tables summarize the key quantitative data for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

| Identifier | Value |

| CAS Number | 166412-78-8 |

| Molecular Formula | C26H48O4 |

| Molecular Weight | 424.66 g/mol [1] |

| IUPAC Name | bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate |

| Physical Property | Value | Source |

| Appearance | Colorless, odorless liquid | [1] |

| Specific Gravity | ~0.944 g/cm³ at 20°C | [1] |

| Melting Point | < -50°C | [1] |

| Boiling Point | > 400°C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Good solubility in ethanol and acetone | [1] |

Toxicological and Safety Data

| Parameter | Value | Source |

| Oral LD50 (Rat) | > 5000 mg/kg bw | |

| Dermal LD50 (Rat) | > 2000 mg/kg bw | |

| Skin Irritation (Rabbit) | Not irritating | |

| Eye Irritation (Rabbit) | Not irritating |

Metabolism and Toxicokinetics

DINCH is absorbed after oral administration, although absorption may be incomplete and saturable at high doses. In rats, absorption was estimated to be 40-49% at a low dose and 5-6% at a high dose. Once absorbed, DINCH does not appear to accumulate in tissues and is eliminated in the bile and urine. The primary routes of metabolism involve hydrolysis to its monoester, MINCH (monoisononyl-cyclohexane-1,2-dicarboxylic acid ester), followed by oxidative metabolism.

Key metabolites identified in human urine after oral administration include:

-

OH-MINCH (cyclohexane-1,2-dicarboxylate-mono-(7-hydroxy-4-methyl) octyl ester)

-

cx-MINCH (cyclohexane-1,2-dicarboxylate-mono-(7-carboxylate-4-methyl) heptyl ester)

-

oxo-MINCH

The following diagram illustrates the proposed metabolic pathway of DINCH.

Caption: Proposed metabolic pathway of DINCH.

Biological Effects and Signaling Pathways

Recent research suggests that DINCH and its metabolites may not be biologically inert. Some in vitro studies have indicated that the primary metabolite, MINCH, can promote adipocyte differentiation and dysfunction. These effects are thought to be mediated, at least in part, through interactions with peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism.

The following diagram illustrates a potential signaling pathway for MINCH-induced adipogenesis.

Caption: Potential signaling pathway of MINCH-induced adipogenesis via PPARγ activation.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically investigating DINCH are not consistently available in the public domain. However, based on the methodologies described in the scientific literature, the following outlines the general approaches used.

In Vitro Adipocyte Differentiation Assay

This protocol describes a general method for assessing the effects of a test compound on the differentiation of preadipocytes.

Objective: To determine if a compound induces or inhibits the differentiation of preadipocytes into mature adipocytes.

Methodology:

-

Cell Culture:

-

Culture preadipocyte cell lines (e.g., 3T3-L1 or human primary adipose-derived stem cells) in growth medium until confluence.

-

-

Induction of Differentiation:

-

Two days post-confluence, replace the growth medium with a differentiation-inducing medium. This typically contains a basal medium supplemented with insulin, a glucocorticoid (e.g., dexamethasone), and a phosphodiesterase inhibitor (e.g., IBMX).

-

The test compound (e.g., MINCH) is added at various concentrations to the differentiation medium. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Maturation:

-

After 2-3 days, replace the induction medium with a maturation medium, which typically contains the basal medium supplemented with insulin.

-

The medium is changed every 2-3 days for a total of 8-12 days.

-

-

Assessment of Differentiation:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets. These can be visualized by fixing the cells and staining with Oil Red O, a lipid-soluble dye. The stained lipid droplets appear as red globules.

-

Quantification: The Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically to quantify the extent of lipid accumulation.

-

Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, C/EBPα, aP2) can be quantified using real-time quantitative PCR (RT-qPCR).

-

PPARα/γ Activation Assay

This protocol outlines a general method for determining if a compound can activate PPARα or PPARγ.

Objective: To measure the ability of a test compound to act as an agonist for PPARα or PPARγ.

Methodology:

-

Cell Line:

-

Use a reporter cell line that is engineered to express the ligand-binding domain of the PPAR of interest (either α or γ) fused to a DNA-binding domain.

-

These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs).

-

-

Assay Procedure:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound. A known PPAR agonist is used as a positive control, and a vehicle is used as a negative control.

-

Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

-

Detection:

-

Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the reporter signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

An increase in the reporter signal in the presence of the test compound indicates activation of the PPAR.

-

The data is typically plotted as a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is observed).

-

The following diagram illustrates a general workflow for an in vitro cell-based assay.

Caption: General experimental workflow for in vitro cell-based assays.

Conclusion

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is a widely used plasticizer with a growing body of scientific literature examining its biological activity. While it is considered a safer alternative to many phthalates, emerging in vitro evidence suggests that its metabolites may interact with key metabolic pathways, particularly those regulated by PPARs. This technical guide provides a summary of the current knowledge, highlighting the physicochemical properties, metabolic fate, and potential biological effects of this compound. Further research, particularly in vivo studies at human-relevant exposure levels, is necessary to fully elucidate its toxicological profile and potential impact on human health.

References

Thermal Degradation Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH), a non-phthalate plasticizer increasingly utilized in sensitive applications such as medical devices, food packaging, and toys. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring product safety, performance, and regulatory compliance.

Quantitative Thermal Degradation Data

The thermal stability of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate has been evaluated using thermogravimetric analysis (TGA). The following table summarizes the key quantitative data obtained from the TGA of pure DINCH.

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | ~250 |

| Temperature at 5% Mass Loss (T5%) | ~280 |

| Temperature at 10% Mass Loss (T10%) | ~295 |

| Temperature at 50% Mass Loss (T50%) | ~325 |

| Peak Decomposition Temperature (Tpeak) | ~330 |

Data extrapolated from graphical representation in scientific literature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The data presented above is typically obtained using a standardized thermogravimetric analysis protocol. The following outlines a representative methodology for assessing the thermal stability of plasticizers like DINCH.

Objective: To determine the thermal degradation profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

Sample Preparation:

-

A small sample of pure Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

-

The sample is evenly distributed at the bottom of the pan to ensure uniform heating.

Experimental Conditions:

-

Atmosphere: Inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant linear heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.

Data Analysis:

-

The resulting data is plotted as a thermogram, with temperature on the x-axis and the percentage of initial mass on the y-axis.

-

The derivative of the thermogram (DTG curve) is often plotted to identify the temperature of the maximum rate of mass loss (Tpeak).

-

The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

-

Temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%, T50%) are determined directly from the thermogram.

Proposed Thermal Degradation Pathway

While detailed mechanistic studies on the thermal degradation of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate are not extensively published, a plausible degradation pathway can be proposed based on the established principles of ester pyrolysis. The primary mechanism for the thermal decomposition of large esters that contain beta-hydrogens on the alkyl chain is a non-radical, intramolecular elimination reaction that proceeds through a six-membered cyclic transition state.

Caption: Proposed mechanism for the initial thermal degradation of DINCH.

This proposed pathway involves the following key steps:

-

Initiation: Upon heating, the ester group undergoes an intramolecular elimination reaction. A hydrogen atom from the carbon beta to the oxygen of the ester carbonyl group is transferred to the carbonyl oxygen through a six-membered cyclic transition state.

-

Formation of Initial Products: This concerted reaction leads to the cleavage of the C-O bond of the ester, resulting in the formation of a carboxylic acid intermediate (Cyclohexane-1,2-dicarboxylic acid) and an alkene (7-methyl-1-octene).

-

Secondary Decomposition: With continued heating, the carboxylic acid intermediate can undergo further degradation. A common pathway for dicarboxylic acids is decarboxylation (loss of CO2) to form smaller hydrocarbon fragments. Alternatively, intramolecular dehydration can occur to form cyclohexane-1,2-dicarboxylic anhydride and water.

It is important to note that under high-temperature pyrolysis conditions, radical-based mechanisms involving homolytic cleavage of C-C or C-O bonds can also occur, leading to a more complex mixture of smaller hydrocarbon fragments. However, the intramolecular elimination is generally considered the lower-energy pathway for the initial decomposition of esters of this type. The final decomposition products at very high temperatures would primarily be carbon oxides and water, as indicated in safety data sheets.

An In-depth Technical Guide to the Solubility of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer also known by synonyms such as Di-isononyl-cyclohexane-1,2-dicarboxylate and the trade name Hexamoll® DINCH, is a crucial component in a variety of sensitive applications, including medical devices, food packaging, and toys. Its interaction with and solubility in organic solvents are critical parameters for formulation, processing, and safety assessments. This technical guide provides a comprehensive overview of the available qualitative solubility data, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a logical workflow for solubility testing. While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide equips researchers and professionals with the necessary information to conduct their own precise solubility assessments.

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (CAS No. 166412-78-8) is a high molecular weight, branched-chain ester that has gained prominence as a safer alternative to traditional phthalate plasticizers.[1][2] Its chemical structure imparts excellent plasticizing efficiency, low volatility, and high permanence. Understanding its solubility profile in a range of organic solvents is paramount for a variety of applications. In the pharmaceutical and medical device industries, for instance, knowledge of its solubility is essential for the development of stable formulations and for assessing the potential for leaching into drug products or biological systems.

This guide consolidates the available information on the solubility of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate and provides a robust framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₈O₄ | [1] |

| Molecular Weight | 424.66 g/mol | [1] |

| CAS Number | 166412-78-8 | [1] |

| Appearance | Colorless, odorless liquid | [1] |

| Density | ~0.944 g/cm³ at 20°C | [1] |

| Boiling Point | > 400°C | [1] |

| Melting Point | < -50°C | [1] |

| Water Solubility | Insoluble | [1] |

Qualitative Solubility Profile

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is characterized by its lipophilic nature, leading to poor solubility in water but good solubility in a variety of organic solvents.[1] Technical data sheets and safety data sheets consistently report its solubility in "usual organic solvents" and its miscibility with other monomeric plasticizers. Specifically, good solubility has been noted for ethanol and acetone.[1] Another source indicates general solubility in non-polar and slightly polar organic solvents such as hexane, toluene, and chloroform.

Quantitative Solubility Data

A comprehensive search of scientific literature and technical databases did not yield a specific, quantitative table of solubility data for Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate in a range of common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 2: Quantitative Solubility of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate in Various Organic Solvents (Template for Experimental Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Method of Determination |

| Acetone | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | ||

| Methanol | 25 | Isothermal Shake-Flask | ||

| Isopropanol | 25 | Isothermal Shake-Flask | ||

| Toluene | 25 | Isothermal Shake-Flask | ||

| Hexane | 25 | Isothermal Shake-Flask | ||

| Dichloromethane | 25 | Isothermal Shake-Flask | ||

| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||

| Tetrahydrofuran | 25 | Isothermal Shake-Flask | ||

| Acetonitrile | 25 | Isothermal Shake-Flask | ||

| Dimethyl Sulfoxide | 25 | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate in organic solvents, based on the widely accepted isothermal shake-flask method.

5.1. Materials and Equipment

-

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (analytical standard grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

5.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until a plateau is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate of known concentrations in the same organic solvent.

-

Analyze these standards using the same analytical method to construct a calibration curve of detector response versus concentration.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizations

6.1. Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is illustrated in the following diagram.

References

An In-depth Technical Guide to the Mechanism of Action of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer increasingly utilized as a safer alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP). This technical guide provides a comprehensive overview of its core mechanism of action as a plasticizer, primarily in polyvinyl chloride (PVC). It delves into the theoretical underpinnings of plasticization, presents comparative quantitative data on its performance, details relevant experimental protocols for its evaluation, and touches upon its toxicological profile, including its interaction with signaling pathways relevant to drug development professionals.

Introduction: The Need for Safer Plasticizers

Polyvinyl chloride (PVC) is an intrinsically rigid and brittle polymer. To impart flexibility and durability for a vast range of applications—from medical devices like blood bags and tubing to consumer goods such as toys and food packaging—plasticizers are essential additives. For decades, ortho-phthalates, particularly DEHP, dominated the market. However, growing concerns over the endocrine-disrupting properties and potential reproductive toxicity of certain phthalates have driven the development and adoption of alternative plasticizers.

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (DINCH), with the CAS number 166412-78-8, has emerged as a leading alternative.[1] Its favorable toxicological profile and performance characteristics have led to its approval for sensitive applications, including food contact materials and medical products.[1][2] Understanding its mechanism of action is crucial for formulation scientists and researchers seeking to optimize material properties while ensuring safety.

Physicochemical Properties

The plasticizing efficacy of a compound is intrinsically linked to its physical and chemical properties.

| Property | Value | Reference |

| Chemical Name | Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

| Synonyms | Diisononyl cyclohexane-1,2-dicarboxylate, DINCH, Hexamoll® DINCH | [1] |

| CAS Number | 166412-78-8 | |

| Molecular Formula | C₂₆H₄₈O₄ | |

| Molecular Weight | 424.66 g/mol | |

| Appearance | Colorless, odorless liquid | |

| Density | 0.944–0.954 g/cm³ | |

| Boiling Point | > 400 °C | |

| Water Solubility | Insoluble (<0.02 mg/L) | |

| Solubility | Good solubility in organic solvents (e.g., ethanol, acetone) |

Core Mechanism of Action in PVC

The primary function of a plasticizer is to increase the flexibility, workability, and elongation of a polymer.[3] This is achieved by inserting the plasticizer molecules between the long polymer chains, thereby reducing the intermolecular forces that hold the chains together in a rigid structure.[3] The mechanism of action for DINCH in PVC can be explained by a combination of established theories of plasticization.

Theoretical Framework

Three main theories describe how external plasticizers like DINCH interact with polymer matrices:

-

Lubricity Theory: This theory posits that the rigidity of PVC arises from intermolecular friction between its polymer chains.[3] When DINCH is introduced into the PVC matrix, its molecules act as lubricants, shielding the polymer chains from one another. This reduces friction and allows the chains to slide past each other more easily, resulting in increased flexibility.[3]

-

Gel Theory: According to this theory, a plasticized polymer is viewed as a three-dimensional gel network held together by loose attachments between polymer chains.[3] The DINCH molecules solvate these attachment points, weakening the polymer-polymer bonds and facilitating movement and flexibility under stress.

-

Free Volume Theory: This is the most widely accepted theory and provides a comprehensive explanation. Free volume refers to the microscopic empty space within the polymer matrix that is not occupied by the polymer chains themselves.[3] In rigid PVC, the free volume is low, restricting the mobility of the polymer segments. DINCH molecules, being smaller than the polymer chains, position themselves between the PVC chains, effectively pushing them apart and increasing the overall free volume. This additional space allows for greater segmental motion, which lowers the glass transition temperature (Tg) of the material, transitioning it from a rigid, glassy state to a soft, rubbery state at room temperature.[3]

The cyclohexane ring in DINCH's structure contributes to its lower migration potential compared to the aromatic ring in phthalates, while the long, branched isononyl ester side chains effectively create the necessary free volume to plasticize the PVC matrix.

Below is a conceptual diagram illustrating the free volume theory.

Caption: Mechanism of Plasticization via Increased Free Volume.

Performance Evaluation and Comparative Data

The effectiveness of DINCH as a plasticizer is evaluated by measuring the mechanical and thermal properties of the resulting PVC material and its resistance to migration.

Mechanical Properties

The addition of plasticizers generally decreases tensile strength and hardness while significantly increasing elongation at break.[3]

| Property (at 75 Shore A Hardness) | DINCH | DEHP | Test Method |

| Plasticizer Concentration (%) | 32.2 - 36.1 | ~32.2 | ASTM D2240 / ISO 868 |

| Tensile Strength (MPa) | Variable | Generally Higher | ASTM D882 / ISO 527-1 |

| Elongation at Break (%) | Variable | Generally Lower | ASTM D882 / ISO 527-1 |

| Hardness (Shore A) | 75 (by definition) | 75 (by definition) | ASTM D2240 / ISO 868 |

Note: Specific values for tensile strength and elongation are highly dependent on the exact formulation and processing conditions. The trend indicates that to achieve the same hardness, a slightly higher concentration of DINCH might be needed compared to DEHP, which can influence the final mechanical properties.[4]

Thermal Properties

A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.

| Property | DINCH Plasticized PVC | DEHP Plasticized PVC | Test Method |

| Glass Transition Temperature (Tg) | Lowered (e.g., to sub-zero °C) | Lowered (comparable to DINCH) | ASTM D3418 / ISO 11357-2 |

Note: Both DINCH and DEHP are effective at lowering the Tg of PVC into a range that ensures flexibility at room and lower temperatures.

Migration Resistance

A critical performance parameter for plasticizers in sensitive applications is their resistance to migrating out of the polymer matrix.

| Migration into Food Simulants | DINCH (mg/kg) | DEHP (mg/kg) | Test Conditions |

| 10% Ethanol (Aqueous Simulant) | 0.096 | Higher | Varies (e.g., 10 days at 40°C) |

| Sunflower Oil (Fatty Simulant) | 174 | Significantly Higher | Varies (e.g., 10 days at 40°C) |

Data sourced from regulatory assessments like NICNAS and EFSA indicate that DINCH exhibits significantly lower migration into both aqueous and fatty food simulants compared to DEHP.[2] Research on enteral feeding solutions has shown that DINCH migration is substantially lower than that of DEHP.[1]

Experimental Protocols

Standardized testing is essential for the evaluation and comparison of plasticizer performance. The following sections outline typical methodologies.

Preparation of Plasticized PVC Samples

-

Formulation: A typical laboratory-scale formulation consists of PVC resin (100 parts per hundred resin, phr), the plasticizer (e.g., 50-70 phr for a flexible compound), a heat stabilizer (e.g., 2-3 phr of a Ca/Zn or organotin stabilizer), and other additives as required.

-

Mixing: The components are weighed and mixed, often in a high-speed mixer. The liquid plasticizer and stabilizer are typically mixed first, followed by the slow addition of the PVC resin to ensure uniform wetting and avoid agglomeration.

-

Milling/Fusion: The resulting powder blend (plastisol) is then processed on a two-roll mill at a temperature sufficient for fusion (typically 160-180°C). The material is milled until a homogeneous, flexible sheet is formed.

-

Molding: The milled sheets are then compression molded into standardized test specimens (e.g., plaques or dumbbell shapes) at a specific temperature and pressure, followed by controlled cooling.

Mechanical and Thermal Testing

-

Tensile Properties (ASTM D882 / ISO 527-1):

-

Specimen: Dumbbell-shaped specimens or rectangular strips are cut from the molded sheets.[5][6][7][8][9][10]

-

Procedure: Specimens are conditioned (e.g., 23±2°C, 50±5% RH).[5] The test is performed on a universal testing machine, where the specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[5][6][11]

-

Data Acquired: Tensile strength, elongation at break, and tensile modulus are calculated.[6][11]

-

-

Hardness (ASTM D2240 / ISO 868):

-

Specimen: A flat specimen with a minimum thickness of 6 mm (stacks of thinner sheets may be used).[12][13][14][15][16]

-

Procedure: A durometer (typically Shore A for flexible PVC) is pressed firmly against the specimen surface.[12][13][14][15][16] The hardness value is read after a specified time (e.g., 1 second for an instantaneous reading).[12][13][14][15][16]

-

-

Glass Transition Temperature (ASTM D3418 / ISO 11357-2):

-

Instrument: Differential Scanning Calorimeter (DSC).[17][18][19][20][21][22][23][24][25][26]

-

Procedure: A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle (e.g., heating at 20°C/min).[22]

-

Data Acquired: The Tg is identified as a step-change in the heat flow curve.[21][22]

-

Migration Testing

-

Procedure (based on OECD guidelines):

-

Sample Preparation: PVC films of a known surface area are prepared.

-

Exposure: The films are immersed in a known volume of a food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol or olive oil for fatty foods).[2][27][28]

-

Conditions: The test is conducted for a specified time and at a specific temperature to simulate conditions of use (e.g., 10 days at 40°C).[2][27][28]

-

Analysis: After exposure, the simulant is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the migrated DINCH.

-

The following diagram outlines a general workflow for evaluating a novel plasticizer.

Caption: General Experimental Workflow for Plasticizer Evaluation.

Toxicological Profile and Signaling Pathways

For drug development professionals, understanding the biological activity of any leachable compound is critical. While DINCH is noted for its favorable toxicological profile compared to DEHP, it is not biologically inert.

-

Metabolism: In vivo, DINCH is metabolized, primarily through hydrolysis to its monoester (MINCH) and subsequent oxidation. These metabolites are then excreted.

-

PPAR-α Interaction: Some studies suggest that DINCH and its metabolites may interact with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[27] PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism and is a target for drugs used to treat dyslipidemia. The activation of this pathway by xenobiotics is a subject of ongoing research. While DINCH's activity is significantly lower than that of potent phthalates, this interaction warrants consideration in risk assessments, especially for high-exposure scenarios in medical applications.

The diagram below illustrates a simplified PPAR-α signaling pathway.

Caption: Simplified PPAR-α Signaling Pathway Activation.

Conclusion

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (DINCH) functions as an effective plasticizer for PVC by embedding its molecules between the polymer chains, thereby increasing the free volume and enhancing segmental mobility. This mechanism, primarily explained by the free volume theory, results in a significant reduction of the glass transition temperature, transforming rigid PVC into a flexible material. Quantitative data consistently demonstrates that while its plasticizing efficiency is comparable to DEHP, its migration resistance is significantly superior, making it a safer choice for sensitive applications. Standardized experimental protocols are crucial for the accurate assessment of its performance. While its toxicological profile is favorable, the potential for interaction with biological pathways such as PPAR-α underscores the need for continued research and comprehensive risk assessment, particularly in the context of medical device and drug delivery system development.

References

- 1. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kgt88.com [kgt88.com]

- 4. scispace.com [scispace.com]

- 5. ASTM D882 – Tensile Properties of Thin Plastic Sheeting_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]

- 6. Tensile Testing of Plastics ISO 527-1 [intertek.com]

- 7. BS EN ISO 527-1:2019 | 30 Sep 2019 | BSI Knowledge [knowledge.bsigroup.com]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. zwickroell.com [zwickroell.com]

- 10. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]

- 11. micomlab.com [micomlab.com]

- 12. Shore Hardness ASTM D2240 [intertek.com]

- 13. zwickroell.com [zwickroell.com]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. namsa.com [namsa.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. store.astm.org [store.astm.org]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. store.astm.org [store.astm.org]

- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 23. GSO ISO 11357-2:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. en.usb-lab.com [en.usb-lab.com]

- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 27. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 28. researchgate.net [researchgate.net]

Toxicological Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer utilized as a safer alternative to traditional phthalates in a variety of consumer products, including toys, medical devices, and food packaging.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of DINCH and its primary metabolites. The document summarizes key quantitative toxicological data, details the experimental protocols for significant toxicity studies, and visualizes the metabolic and signaling pathways associated with this compound. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Chemical Identity

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate is a complex mixture of isomers. Key identification and physicochemical properties are summarized below.

| Property | Value |

| Chemical Name | Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate |

| Synonyms | Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH), Hexamoll® DINCH |

| CAS Number | 166412-78-8 |

| Molecular Formula | C₂₆H₄₈O₄ |

| Molecular Weight | 424.66 g/mol |

| Physical State | Colorless, odorless liquid |

| Water Solubility | Insoluble |

| Primary Use | Plasticizer in PVC products |

Toxicokinetics and Metabolism

Following oral administration, DINCH is rapidly but incompletely absorbed. The primary route of metabolism is hydrolysis to its monoester, mono(7-methyloctyl) cyclohexane-1,2-dicarboxylate (MINCH), and subsequently to cyclohexane-1,2-dicarboxylic acid (CHDA). The monoester can also undergo further oxidation.[3] The major metabolites are excreted in the urine.

Table 1: Major Urinary Metabolites of DINCH in Humans

| Metabolite | Abbreviation | Mean Urinary Excretion (% of Administered Dose) |

| Cyclohexane-1,2-dicarboxylic acid | CHDA | Not specified as a percentage of dose in the provided search results. |

| Cyclohexane-1,2-dicarboxylic acid mono(7-hydroxy-4-methyloctyl) ester | OH-MINCH | ~14%[1] |

| Cyclohexane-1,2-dicarboxylic acid mono(7-oxo-4-methyloctyl) ester | oxo-MINCH | Not specified in the provided search results. |

| Cyclohexane-1,2-dicarboxylic acid mono(7-carboxy-4-methylhexyl) ester | cx-MINCH | Not specified in the provided search results. |

| Mono(7-methyloctyl) cyclohexane-1,2-dicarboxylate | MINCH | Not specified in the provided search results. |

Note: The provided search results did not contain specific urinary excretion percentages for all metabolites.

Metabolic Pathway of DINCH

Toxicological Profile of DINCH

The toxicological database for DINCH suggests a low potential for acute toxicity and no significant concerns for reproductive or developmental toxicity at expected human exposure levels.

Table 2: Summary of Quantitative Toxicological Data for DINCH

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Toxicity | Rat | Oral | LD₅₀ | >5000 mg/kg bw | CPSC Staff Statement on University of Cincinnati Report[3] |

| Two-Generation Reproductive Toxicity | Rat | Dietary | NOAEL (Parental) | 1000 mg/kg bw/day | CPSC Staff Statement on University of Cincinnati Report[3] |

| Two-Generation Reproductive Toxicity | Rat | Dietary | NOAEL (Offspring) | 1000 mg/kg bw/day | CPSC Staff Statement on University of Cincinnati Report[3] |

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; bw: body weight.

Toxicological Profile of Metabolites

While DINCH itself shows low biological activity, its metabolites, particularly MINCH, have been shown to be biologically active. A key finding is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) by MINCH.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation

The metabolite MINCH has been identified as an agonist of PPAR-α.[4] PPAR-α is a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[5][6] Activation of PPAR-α by xenobiotics can lead to a range of cellular responses, including alterations in gene expression related to fatty acid oxidation.

Signaling Pathway of PPAR-α Activation by MINCH

In Vitro Toxicity of Metabolites

Currently, there is a limited amount of publicly available quantitative data (e.g., IC₅₀ values) on the in vitro cytotoxicity and genotoxicity of the individual metabolites of DINCH. Further research is warranted to fully characterize the toxicological profile of these metabolites.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the general protocols for a two-generation reproductive toxicity study and an in vivo comet assay, based on OECD guidelines.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[2][7][8][9]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Experimental Workflow:

Key Methodological Steps:

-

Animal Selection: Typically, young adult rats are used.

-

Dose Administration: The test substance is administered, usually in the diet or by gavage, at a minimum of three dose levels plus a control.

-

F0 Generation: Parental (F0) animals are dosed for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Offspring (F1) are selected from the F0 litters and are dosed through maturity, mating, gestation, and lactation to produce the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, reproductive organ weights, and histopathology.

-

Offspring: Viability, clinical signs, body weight, sex ratio, anogenital distance, developmental landmarks (e.g., eye and ear opening, incisor eruption), and post-weaning growth and survival.

-

-

Data Analysis: Statistical analysis is performed to determine dose-related effects and to establish NOAELs.

In Vivo Mammalian Alkaline Comet Assay (OECD Guideline 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][3][10][11][12]

Objective: To assess the DNA-damaging potential of a test substance in various tissues.

Experimental Workflow:

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. oecd.org [oecd.org]

- 4. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. academic.oup.com [academic.oup.com]

- 12. inotiv.com [inotiv.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and transport of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a prominent non-phthalate plasticizer.

Introduction

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, commonly known as Di-isononyl Cyclohexane-1,2-dicarboxylate (DINCH), is a plasticizer utilized as a safer alternative to traditional phthalates in a variety of consumer and medical products.[1][2] Its primary applications include flexible PVC products such as medical devices (e.g., IV tubing and blood bags), toys, food packaging, and flooring materials.[1][2] Marketed under trade names like Hexamoll® DINCH, this compound is recognized for its low volatility and high compatibility with polymers.[1][2] As its use becomes more widespread, a thorough understanding of its environmental behavior is crucial for assessing potential ecological impacts.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physical and chemical properties. DINCH is a colorless, odorless liquid with poor water solubility and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter in the environment.[1]

| Property | Value | Reference |

| Molecular Formula | C26H48O4 | [1] |

| Molecular Weight | 424.66 g/mol | [1] |

| CAS Number | 166412-78-8 | [1] |

| Appearance | Colorless, odorless liquid | [1][2] |

| Specific Gravity | Approx. 0.944 g/cm³ at 20°C | [1] |

| Melting Point | < -50°C | [1] |

| Boiling Point | > 400°C | [1] |

| Water Solubility | Insoluble | [1] |

| Log Kow (estimated) | High (specific value not found in search results) | |

| Vapor Pressure | Low (specific value not found in search results) | |

| Henry's Law Constant (estimated) | 7.1 x 10-5 atm-m3/mole | [3] |

Note: While some specific quantitative values for properties like Log Kow and vapor pressure were not available in the provided search results, the qualitative descriptions and the high molecular weight suggest a high Log Kow and low vapor pressure, which are characteristic of plasticizers of this type.

Environmental Fate

The environmental fate of DINCH is governed by a combination of transport and transformation processes. Due to its physicochemical properties, DINCH is expected to partition into soil and sediment rather than remaining in the aqueous phase.

Abiotic Degradation

Hydrolysis: The ester linkages in DINCH are susceptible to hydrolysis. The rate of this process is pH-dependent. While specific experimental data was not found, one source estimates the hydrolysis half-life to be 11 years at pH 7 and 1.1 years at pH 8. This suggests that hydrolysis is not a rapid degradation pathway under typical environmental conditions.

Biodegradation

Available information suggests that DINCH is not readily biodegradable. This implies that its microbial degradation in the environment is a slow process.

Aquatic Environment: Specific quantitative data on the rate of biodegradation of DINCH in aquatic systems (e.g., half-life) were not found in the provided search results. General principles of microbial degradation of large, branched esters suggest that the initial hydrolysis of the ester bonds is the rate-limiting step.

Soil and Sediment: In soil and sediment, DINCH is expected to be the primary environmental sink. Its degradation is anticipated to be slow. Quantitative data on biodegradation rates in soil, such as half-lives from experimental studies, were not available in the search results.

Environmental Transport

The mobility of DINCH in the environment is expected to be low due to its strong affinity for organic matter.

Sorption: The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the chemical is likely to be immobile in soil and will not readily leach into groundwater. For DINCH, a predicted Koc value of 3.3 x 10^5 suggests that it is expected to be immobile in soil.[3] Experimentally determined Koc values were not found in the search results.

Volatilization: Given its low estimated Henry's Law constant, volatilization of DINCH from moist soil and water surfaces is not expected to be a significant transport process.[3]

Experimental Protocols

Detailed experimental protocols for the environmental fate and transport of DINCH were not available in the provided search results. However, standardized methodologies from organizations like the Organization for Economic Co-operation and Development (OECD) are typically employed for such assessments.

Biodegradation Testing

-

Ready Biodegradability (OECD 301): This set of screening tests assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets certain criteria for CO2 evolution or dissolved organic carbon removal within a 28-day period.

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in aerobic and anaerobic soils.

Sorption/Desorption Testing

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the adsorption/desorption of a chemical to soil. It involves equilibrating a solution of the chemical with a soil sample and measuring the concentration of the chemical in the solution and adsorbed to the soil.

Visualizations

Logical Flow of Environmental Fate and Transport Assessment

Caption: Logical workflow for assessing the environmental fate and transport of a chemical.

Experimental Workflow for Soil Biodegradation Study

Caption: General experimental workflow for a soil biodegradation study.

Based on its physicochemical properties, Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH) is expected to be a persistent and relatively immobile compound in the environment. Its low water solubility and high affinity for organic matter suggest that it will primarily reside in soil and sediment. The available information indicates that it is not readily biodegradable, and its hydrolysis is a slow process. Consequently, once released into the environment, DINCH is likely to persist for an extended period. Further research is needed to obtain quantitative data on its biodegradation rates in various environmental compartments and to experimentally validate its soil sorption coefficient to refine environmental risk assessments.

References

In-Vitro Endocrine Activity of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), is a non-phthalate plasticizer increasingly used as a substitute for traditional phthalates. This technical guide provides a comprehensive overview of the current in-vitro data on the endocrine activity of DINCH and its metabolites. While DINCH itself demonstrates a lack of direct estrogenic and androgenic receptor-mediated activity, evidence suggests it can disrupt steroidogenesis by increasing estradiol synthesis. Furthermore, one of its primary metabolites, cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), has been identified as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), indicating a potential for metabolic disruption. This document summarizes the available quantitative data, details the experimental protocols for key assays, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the in-vitro endocrine profile of this compound.

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate (DINCH) was introduced as a safer alternative to phthalate plasticizers, which have faced scrutiny for their potential endocrine-disrupting properties.[1][2][3][4] As the use of DINCH in consumer products, medical devices, and food packaging expands, a thorough evaluation of its own potential to interfere with the endocrine system is imperative. This guide focuses on the in-vitro evidence, which forms the foundation for assessing potential endocrine activity by examining interactions with specific molecular targets and pathways.

Summary of In-Vitro Endocrine Activity

The in-vitro endocrine activity of DINCH has been investigated across several key pathways: estrogenic, androgenic, steroidogenic, and thyroid. Additionally, the activity of its metabolite, MINCH, on PPAR-α has been a significant area of research.